REACTION_CXSMILES
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[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[NH2:4].[N:11]([O-])=O.[Na+].[Sn](Cl)Cl>Cl>[F:1][C:2]1[C:8]([F:9])=[C:7]([F:10])[CH:6]=[CH:5][C:3]=1[NH:4][NH2:11] |f:1.2|
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Name
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|
Quantity
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25 g
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Type
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reactant
|
Smiles
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FC1=C(N)C=CC(=C1F)F
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Name
|
|
Quantity
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125 mL
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Type
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solvent
|
Smiles
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Cl
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Name
|
|
Quantity
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20 mL
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Type
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reactant
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Smiles
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N(=O)[O-].[Na+]
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Name
|
|
Quantity
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114.6 g
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Type
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reactant
|
Smiles
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[Sn](Cl)Cl
|
Name
|
|
Quantity
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50 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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cooling
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Type
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ADDITION
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Details
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it was added dropwise to the reaction solution
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Type
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FILTRATION
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Details
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The precipitated solid was collected by filtration
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Type
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ADDITION
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Details
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added to an aqueous solution of sodium hydroxide
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Type
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EXTRACTION
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Details
|
the aqueous solution was extracted with toluene
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Name
|
|
Type
|
product
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Smiles
|
FC1=C(C=CC(=C1F)F)NN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 33.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |